Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220033-95-3
VCID: VC3056814
InChI: InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H
SMILES: COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol

Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

CAS No.: 1220033-95-3

Cat. No.: VC3056814

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride - 1220033-95-3

Specification

CAS No. 1220033-95-3
Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
IUPAC Name methyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride
Standard InChI InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H
Standard InChI Key YLCXKAWLTIIZIJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl
Canonical SMILES COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl

Introduction

Chemical Identity and Properties

Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is defined by its precise chemical structure that combines a benzoate ester with a pyrrolidine ring connected through an oxygen linkage. The compound is characterized by several key properties that establish its identity and potential utility in research settings.

The compound is identified by CAS No. 1220033-95-3 and possesses a molecular formula of C12H16ClNO3 with a molecular weight of 257.71 g/mol. This benzoate ester derivative features a pyrrolidine ring that is integral to its chemical behavior and biological interactions. The hydrochloride salt formation enhances its stability and solubility characteristics, making it more suitable for laboratory applications and potential pharmaceutical development.

Table 1: Chemical Properties of Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

PropertyValue
CAS Number1220033-95-3
Molecular FormulaC12H16ClNO3
Molecular Weight257.71 g/mol
Chemical ClassificationBenzoate ester
Key Structural FeaturePyrrolidine ring
Physical FormCrystalline solid (typical for similar compounds)
Research DesignationFor research use only; not for human or veterinary applications

The compound's structure consists of a benzoate group with a methyl ester and a pyrrolidine ring attached at the para position through an oxygen atom. This specific structural arrangement contributes significantly to its chemical reactivity profile and potential interactions with biological systems.

Biological Activity and Pharmacological Properties

Compounds containing pyrrolidine structures, including Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, demonstrate interesting biological properties that may have therapeutic relevance. The current research suggests several potential pharmacological activities associated with this compound class.

Neuroprotective Effects

Compounds containing pyrrolidine structures, like Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, are recognized for their neuroprotective properties. These properties suggest potential applications in treating neurodegenerative diseases through mechanisms that may involve modulation of neuronal signaling pathways or protection against oxidative stress.

Pharmacodynamic Considerations

Research into the pharmacodynamics and pharmacokinetics of pyrrolidine-containing compounds is essential for understanding their therapeutic potential. The specific structural features of Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride may influence its binding affinity to certain receptors or enzymes in biological systems, potentially conferring specific therapeutic effects.

The presence of the pyrrolidine ring likely contributes to the compound's biological activity profile by enabling specific interactions with target proteins or receptors. Further research into structure-activity relationships could elucidate the precise mechanisms underlying any observed biological effects.

Structural Variations and Related Compounds

Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride belongs to a family of structurally related compounds that share similar core features but differ in specific substituents or arrangement. Understanding these structural relationships provides insights into potential modifications that might enhance desired properties or activities.

Structural Analogs

Several compounds share structural similarities with Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, including variations in the ester group or the positioning of the pyrrolidinyloxy moiety. One notable related compound is Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride, which features an additional methylene group between the benzoate and pyrrolidinyloxy portions.

Table 2: Comparison of Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Distinction
Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride1220033-95-3C12H16ClNO3257.71Base compound
Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride1220034-80-9C13H18ClNO3271.74Additional methylene (-CH2-) spacer group
Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride*-C13H18ClNO3271.74Ethyl rather than methyl ester
Methyl 4-(piperidin-4-yl)benzoate hydrochloride**-C13H18ClNO2255.74Piperidine instead of pyrrolidine ring

*Inferred structural variant based on common derivatization patterns
**Related structural class with different heterocyclic ring

Structure-Activity Relationships

These structural variations can lead to significant differences in solubility, biological activity, and pharmacological profiles. The positioning of functional groups and the nature of substituents can dramatically affect how these compounds interact with biological targets, potentially altering their therapeutic potential or application scope.

For example, the addition of a methylene spacer in Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride might affect the compound's conformational flexibility, potentially altering its binding characteristics with target receptors or proteins. Similarly, changing the ester group from methyl to ethyl could influence the compound's lipophilicity and metabolic stability.

Research Applications and Future Directions

Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride has potential applications in various research contexts, particularly in pharmaceutical development and neuroscience research. Its structural features suggest several promising research directions.

Current Research Applications

The compound may serve as:

  • A valuable intermediate in the synthesis of more complex pharmaceutical agents

  • A tool compound for studying neurological pathways and mechanisms

  • A lead structure for the development of neuroprotective agents

Future Research Directions

Further investigation of Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride could focus on:

  • Detailed structure-activity relationship studies to optimize biological effects

  • Exploration of specific mechanisms underlying any neuroprotective properties

  • Development of structural analogs with enhanced therapeutic potential

  • Investigation of potential applications beyond neurodegenerative disease treatment

Continued research into this compound and its structural relatives could yield valuable insights for drug discovery and development, particularly in the field of neuropharmacology.

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